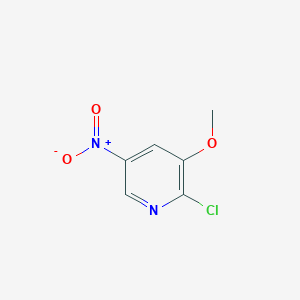

2-Chloro-3-methoxy-5-nitropyridine

説明

Overview of Pyridine (B92270) Derivatives in Contemporary Organic Chemistry

Pyridine, a six-membered aromatic heterocycle containing one nitrogen atom, is a structural motif of immense importance in chemistry. globalresearchonline.netnumberanalytics.com Its unique electronic properties, arising from the electronegative nitrogen atom within the aromatic ring, confer upon it a distinct reactivity profile compared to its carbocyclic counterpart, benzene. globalresearchonline.netnih.gov Pyridine derivatives are ubiquitous, found in natural products like nicotine (B1678760) and vitamin B6, and form the core scaffold of numerous pharmaceuticals, agrochemicals, and functional materials. numberanalytics.comnih.gov

In contemporary organic chemistry, the pyridine ring serves as a versatile building block. Its basic nitrogen atom can act as a ligand for metal catalysts, a proton acceptor, and a handle for further functionalization. nih.gov The ring itself can undergo various substitution reactions, although its electron-deficient nature makes electrophilic substitution more challenging than in benzene, typically requiring harsh conditions. nih.govyoutube.com Conversely, it is more susceptible to nucleophilic substitution, particularly at the 2- and 4-positions. nih.gov The ability to strategically introduce a wide range of functional groups onto the pyridine core has led to the creation of vast libraries of compounds with diverse biological and material properties. nih.govresearchgate.net This has made pyridine chemistry a cornerstone of drug discovery and materials science. numberanalytics.comnih.gov

Significance of Halogenated and Nitrated Pyridines in Synthetic Methodologies

The introduction of halogen atoms and nitro groups onto the pyridine ring significantly enhances its synthetic utility. Halogenated pyridines are crucial intermediates in a multitude of chemical transformations. nih.gov The carbon-halogen bond serves as a key reactive site for cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high regiocontrol. acs.org This allows for the construction of complex molecular architectures from simpler, readily available precursors. Furthermore, halogens can be displaced by various nucleophiles, providing a direct route to a wide array of substituted pyridines. nih.gov

Nitropyridines are also highly valuable synthetic intermediates. nih.gov The strong electron-withdrawing nature of the nitro group activates the pyridine ring towards nucleophilic aromatic substitution, facilitating the introduction of other functional groups. nih.gov Moreover, the nitro group itself is a versatile functional handle that can be readily reduced to an amino group. nih.gov This amino functionality opens up a plethora of subsequent chemical modifications, including diazotization, acylation, and the formation of various heterocyclic systems. The presence of both a halogen and a nitro group on a pyridine ring, therefore, creates a highly activated and versatile scaffold for synthetic chemists to exploit.

Structural Context of 2-Chloro-3-methoxy-5-nitropyridine within Pyridine Chemistry

This compound is a polysubstituted pyridine derivative that embodies the synthetic potential discussed in the previous section. Its structure incorporates several key features that dictate its reactivity and utility as a chemical intermediate.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 75711-00-1 |

| Molecular Formula | C₆H₅ClN₂O₃ |

| Molecular Weight | 188.57 g/mol |

| Appearance | White powder |

| Purity | ≥ 98% (HPLC) |

Data sourced from multiple suppliers and databases. chemimpex.comnih.govbiocompare.com

The key structural elements of this compound are:

The Pyridine Ring: The core heterocyclic scaffold.

A Chlorine Atom at the 2-position: This halogen serves as a leaving group in nucleophilic substitution reactions.

A Methoxy (B1213986) Group at the 3-position: This electron-donating group can influence the regioselectivity of reactions and contributes to the compound's solubility and stability. chemimpex.com

A Nitro Group at the 5-position: This strong electron-withdrawing group activates the ring for nucleophilic attack and can be chemically transformed into other functional groups.

The specific arrangement of these substituents creates a unique electronic environment within the molecule. The chlorine at the 2-position is particularly activated for displacement due to the combined electron-withdrawing effects of the ring nitrogen and the nitro group at the 5-position. This makes this compound a valuable building block for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. chemimpex.compipzine-chem.com

Research Gaps and Future Directions for this compound

While this compound is recognized as a useful synthetic intermediate, a comprehensive exploration of its chemical reactivity and potential applications remains an area ripe for further investigation.

Identified Research Gaps:

Limited Publicly Available Reaction Data: While its use as an intermediate is noted, detailed studies on the scope and limitations of its reactions with a wide variety of nucleophiles and under different catalytic conditions are not extensively documented in publicly accessible literature.

Lack of Detailed Crystallographic Data: Specific crystallographic data for this compound is not readily available. Such data would provide valuable insights into its solid-state structure, intermolecular interactions, and how its substituents influence its crystal packing.

Exploration of Novel Synthetic Applications: Beyond its established use in the synthesis of certain bioactive molecules, there is an opportunity to explore its utility in the creation of novel scaffolds for medicinal chemistry, functional materials, and organocatalysis.

Future Research Directions:

Systematic Reactivity Profiling: A comprehensive study of the nucleophilic aromatic substitution reactions of this compound with a diverse range of nucleophiles (e.g., amines, thiols, alkoxides, carbanions) would be highly valuable. This could involve investigating the influence of reaction conditions, catalysts, and the steric and electronic properties of the nucleophile on reaction outcomes.

Development of Novel Catalytic Transformations: Exploring the use of this compound in novel transition-metal-catalyzed cross-coupling reactions could unlock new synthetic pathways. For instance, investigating its reactivity in less common coupling reactions or developing new catalytic systems specifically tailored for this substrate could be fruitful.

Synthesis and Biological Evaluation of Novel Derivatives: Utilizing this compound as a starting material, a focused effort to synthesize libraries of novel compounds for biological screening could lead to the discovery of new therapeutic agents. The combination of the pyridine core with the specific substitution pattern of this molecule offers a unique starting point for drug design.

Computational and Spectroscopic Studies: In-depth computational modeling and advanced spectroscopic analysis could provide a deeper understanding of the electronic structure, reactivity, and conformational preferences of this compound. This knowledge would aid in predicting its behavior in chemical reactions and in the rational design of new experiments.

By addressing these research gaps and pursuing these future directions, the scientific community can further unlock the potential of this compound as a versatile tool in advanced chemical research and development.

特性

IUPAC Name |

2-chloro-3-methoxy-5-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O3/c1-12-5-2-4(9(10)11)3-8-6(5)7/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXGPBLSIXOYNEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=CC(=C1)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60634325 | |

| Record name | 2-Chloro-3-methoxy-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60634325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75711-00-1 | |

| Record name | 2-Chloro-3-methoxy-5-nitropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75711-00-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-3-methoxy-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60634325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-3-methoxy-5-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Strategies and Methodologies for 2 Chloro 3 Methoxy 5 Nitropyridine

Chemo- and Regioselective Synthesis of 2-Chloro-3-methoxy-5-nitropyridine Precursors

The assembly of the target molecule often begins with the synthesis of key pyridine (B92270) intermediates. The strategic introduction of amino, hydroxy, and nitro groups onto the pyridine core is fundamental, as these groups can then be chemically modified to yield the final product.

Synthesis of 2-Amino-5-nitropyridine (B18323) and 2-Hydroxy-5-nitropyridine (B147068) as Intermediates

2-Amino-5-nitropyridine and 2-hydroxy-5-nitropyridine are crucial building blocks in the synthesis of various complex pyridine derivatives. nih.gov 2-Amino-5-nitropyridine is commonly synthesized through the nitration of 2-aminopyridine (B139424). This reaction typically employs a mixture of concentrated sulfuric acid and nitric acid. chemicalbook.com The amino group at position 2 directs the incoming nitro group primarily to the 5-position. One method involves dissolving 2-aminopyridine in 1,2-dichloroethane (B1671644) and adding a mixture of concentrated sulfuric acid and fuming nitric acid, resulting in a high yield of 2-amino-5-nitropyridine after workup. chemicalbook.com Another approach involves the nitration of 2-aminopyridine followed by a laborious separation from the 2-amino-3-nitropyridine (B1266227) byproduct. orgsyn.org

2-Hydroxy-5-nitropyridine can be prepared from 2-amino-5-nitropyridine via a Sandmeyer-type reaction or by direct hydrolysis. Refluxing 2-amino-5-nitropyridine in an aqueous sodium hydroxide (B78521) solution, followed by neutralization with hydrochloric acid, yields 2-hydroxy-5-nitropyridine. prepchem.com An alternative, one-pot synthesis method starts from 2-aminopyridine, which is first nitrated in concentrated sulfuric acid. The reaction mixture is then quenched in water, and a diazotization reaction is carried out by adding sodium nitrite, followed by hydrolysis to produce 2-hydroxy-5-nitropyridine. google.com

| Starting Material | Reagents | Product | Yield | Reference |

| 2-Aminopyridine | Conc. H₂SO₄, Fuming HNO₃, 1,2-dichloroethane | 2-Amino-5-nitropyridine | 91.67% | chemicalbook.com |

| 2-Amino-5-nitropyridine | 10% NaOH (aq), then HCl | 2-Hydroxy-5-nitropyridine | 60% | prepchem.com |

| 2-Aminopyridine | 1. Conc. H₂SO₄, Conc. HNO₃; 2. NaNO₂, H₂O | 2-Hydroxy-5-nitropyridine | Not specified | google.com |

Nitration Reactions of Substituted Pyridines to Control Regioselectivity

The direct nitration of the pyridine ring is challenging due to the electron-deficient nature of the aromatic system, which deactivates it towards electrophilic aromatic substitution. rsc.org The reaction often requires harsh conditions and can lead to a mixture of products or N-nitration. acs.org However, the presence of activating or deactivating substituents on the pyridine ring can be used to control the position of nitration.

Electron-donating groups, such as amino (-NH₂) and hydroxy (-OH), activate the pyridine ring and direct the incoming electrophile (the nitronium ion, NO₂⁺) to the ortho and para positions relative to the substituent. For example, in the nitration of 2-aminopyridine, the amino group directs the nitro group to the 5-position (para) and to a lesser extent, the 3-position (ortho). orgsyn.org Similarly, nitrating 2-hydroxypyridine (B17775) (which exists in equilibrium with 2-pyridone) also yields a mixture of nitro-substituted products. guidechem.com

Chlorination Protocols for Pyridinones and Hydroxypyridines

The conversion of a hydroxy group on the pyridine ring (often existing as the more stable pyridone tautomer) to a chlorine atom is a key transformation in the synthesis of chloropyridines. unibo.it This is typically achieved using chlorinating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). guidechem.com

The reaction of a hydroxypyridine with phosphorus oxychloride, often in the presence of a base like pyridine or in excess POCl₃ as the solvent, is a widely used method. nih.gov This protocol is effective for a variety of hydroxylated nitrogen-containing heterocycles. nih.gov A significant improvement in this method involves using an equimolar amount of POCl₃ in a solvent-free system, heating the mixture in a sealed reactor. This approach is not only more environmentally friendly by reducing the amount of excess reagent but is also suitable for large-scale preparations, offering high yields and purity. nih.govresearchgate.net

Thionyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF), is another effective reagent for the chlorination of hydroxypyridines. For instance, 2-hydroxy-3-methoxy-5-nitropyridine can be converted to this compound by refluxing with thionyl chloride and catalytic DMF. Other chlorinating systems include mixtures of phosphorus trichloride (B1173362) and chlorine gas. google.com

| Substrate Class | Chlorinating Agent | Conditions | Key Features | Reference |

| Hydroxypyridines | Phosphorus oxychloride (POCl₃) | Excess POCl₃, reflux, often with a base | Traditional method, widely applicable | nih.gov |

| Hydroxypyridines | Equimolar POCl₃, Pyridine (base) | Solvent-free, sealed reactor, 140–160 °C | High yield, large-scale, improved safety and environmental profile | nih.govresearchgate.net |

| Hydroxypyridines | Thionyl chloride (SOCl₂), cat. DMF | Reflux | Effective for specific precursors | |

| Hydroxypyridine-sulphonic acids | PCl₃, Cl₂ | 100-120 °C | Substitutes both hydroxyl groups (ring and sulfonic acid) | google.com |

Novel Synthetic Routes to this compound

Research into the synthesis of this compound and related compounds is increasingly focused on developing more efficient, sustainable, and rapid methods. This includes the application of green chemistry principles and enabling technologies like microwave irradiation.

Exploration of Green Chemistry Approaches for Synthesis

Green chemistry principles aim to reduce waste, use less hazardous materials, and improve energy efficiency in chemical synthesis. In the context of synthesizing this compound precursors, several approaches align with these goals.

One notable green advancement is the use of solvent-free chlorination reactions. As mentioned, employing an equimolar amount of POCl₃ in a sealed reactor for the chlorination of hydroxypyridines avoids the use of large excesses of the reagent and eliminates the need for a solvent, which significantly reduces waste. nih.govresearchgate.net

Another strategy focuses on designing synthetic routes with high atom economy, where a maximal proportion of the atoms from the reactants are incorporated into the final product. A patented method for preparing 2-chloro-5-nitropyridine (B43025) starts from 2-halogenated acrylates, which undergo condensation and cyclization to form 2-hydroxy-5-nitropyridine. This route avoids a direct nitration reaction, which can be hazardous and produce significant wastewater, thereby offering a safer and greener alternative. google.com The development of metal-free reduction methods for nitroarenes, for example using tetrahydroxydiboron (B82485), also contributes to greener synthesis by avoiding heavy metal catalysts. guidechem.com

Microwave-Assisted Synthesis Techniques

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatic reductions in reaction times, increased yields, and improved product purity compared to conventional heating methods. rsc.orgresearchgate.net The syntheses of various nitrogen-containing heterocycles, including pyridines, have been successfully adapted to microwave irradiation. rsc.orgvu.nl

Microwave heating can significantly accelerate key steps in the synthesis of pyridine derivatives. For example, multicomponent reactions to build complex heterocyclic scaffolds can be performed in a fraction of the time required by conventional heating. nih.gov Studies have shown that microwave irradiation can facilitate condensation reactions and cyclizations, often in minutes instead of hours. nih.govnih.gov This rapid and efficient heating is particularly advantageous for reactions such as nucleophilic substitutions and the formation of heterocyclic rings. researchgate.net While specific microwave-assisted syntheses for this compound are not extensively documented, the principles are broadly applicable to its synthetic sequence, such as in the chlorination or nucleophilic substitution steps, offering a promising avenue for process optimization. nih.gov

Flow Chemistry Applications in Synthesis

The application of flow chemistry offers a promising avenue for the synthesis of this compound, providing enhanced control over reaction parameters, improved safety, and potential for higher yields and purity compared to traditional batch processes. While specific literature detailing the flow synthesis of this exact molecule is nascent, the principles can be applied based on its known batch synthesis, which typically involves hazardous nitration and chlorination steps.

Continuous flow reactors, particularly microreactors, provide superior heat and mass transfer. This is critically important for highly exothermic reactions like nitration (using nitric acid/sulfuric acid mixtures) and subsequent chlorination steps (e.g., using phosphorus oxychloride or thionyl chloride), which are common in the synthesis of related nitro- and chloro-pyridines. chemicalbook.com By precisely controlling temperature and residence time in a continuous flow setup, side reactions and the formation of impurities can be significantly minimized. For instance, the nitration of a pyridine precursor can be performed by introducing the substrate and the nitrating agent into a T-mixer, followed by passage through a heated or cooled capillary reactor to ensure a defined reaction time before quenching. This approach mitigates the risks associated with the accumulation of large quantities of energetic materials, a significant concern in batch nitrations.

The modular nature of flow chemistry systems also allows for the integration of multiple synthetic and purification steps. A potential multi-step flow synthesis for this compound could involve:

Nitration: A stream of 2-chloro-3-methoxypyridine (B1581833) is mixed with a stream of the nitrating agent in a microreactor.

In-line Work-up: The output stream is then mixed with a basic solution to neutralize the acid, followed by liquid-liquid extraction in a membrane-based separator.

Solvent Swap: An in-line solvent exchange module can prepare the intermediate for the next step.

Purification: The crude product stream could be passed through a continuous chromatography column for purification.

This integrated approach reduces manual handling of intermediates and can lead to a more efficient and automated manufacturing process.

Purification and Characterization of Synthetic Intermediates and Final Product

Advanced Chromatographic Techniques for High Purity

Achieving high purity of this compound is essential for its use as an intermediate in pharmaceutical and agrochemical synthesis. chemimpex.com Advanced chromatographic techniques are employed to remove starting materials, reagents, and isomeric impurities that may form during synthesis.

High-Performance Liquid Chromatography (HPLC) is a primary tool for both analysis and purification. For molecules like this compound, reversed-phase HPLC is particularly effective. A C18 column is commonly used, with a mobile phase typically consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. Gradient elution, where the proportion of the organic solvent is increased over time, allows for the separation of compounds with a range of polarities. For preparative HPLC, larger columns are used to isolate gram-to-kilogram quantities of the purified compound. The detection of isomeric impurities, such as those where the nitro group is at a different position, can be achieved with high resolution using this method.

Supercritical Fluid Chromatography (SFC) presents a greener alternative to normal and reversed-phase HPLC, using supercritical carbon dioxide as the main mobile phase, often with a co-solvent like methanol. SFC can offer faster separations and reduced solvent consumption. Its unique selectivity makes it an excellent option for separating complex mixtures and purifying chiral compounds if derivatives were to be made.

Gas Chromatography (GC) , coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is primarily used for assessing the purity of the final product and detecting volatile impurities. chemicalbook.com Capillary columns with various stationary phases (e.g., polysiloxanes) can be used to achieve high-resolution separation.

Table 1: Advanced Chromatographic Techniques for this compound Purification

| Technique | Stationary Phase Example | Mobile Phase/Carrier Gas Example | Application |

| Preparative HPLC | C18 Silica | Acetonitrile/Water Gradient | High-purity isolation of the final product. |

| Analytical HPLC | C18 or Phenyl-Hexyl | Methanol/Water Isocratic or Gradient | Purity assessment and impurity profiling. |

| SFC | Chiral or Achiral Phases | Supercritical CO₂ with Methanol | Chiral separation (of derivatives) and green purification. |

| GC | DB-5 (5% Phenyl polysiloxane) | Helium or Hydrogen | Analysis of volatile impurities and final purity check. chemicalbook.com |

Spectroscopic Methods for Structural Elucidation (beyond basic identification)

High-resolution NMR spectroscopy is indispensable for the unambiguous structural confirmation of this compound. While basic ¹H NMR confirms the presence of protons, advanced 2D NMR techniques provide detailed connectivity and spatial relationships.

¹H NMR: The proton spectrum is expected to show two distinct signals in the aromatic region corresponding to the two protons on the pyridine ring. Due to the electron-withdrawing effects of the nitro and chloro groups, these protons would appear at downfield chemical shifts. A singlet corresponding to the three protons of the methoxy (B1213986) group would appear further upfield.

¹³C NMR: The carbon spectrum will show six distinct signals for the six carbon atoms in the molecule. The chemical shifts will be influenced by the attached functional groups (Cl, OCH₃, NO₂) and their position on the pyridine ring.

2D NMR (COSY, HSQC, HMBC):

COSY (Correlation Spectroscopy) would establish the coupling between the two adjacent protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates the proton signals to their directly attached carbon atoms, allowing for definitive assignment of the carbon signals for the protonated ring carbons.

Table 2: Predicted High-Resolution NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Key HMBC Correlations |

| H4 | ~8.0-8.5 | Doublet | C2, C5, C6 |

| H6 | ~8.8-9.2 | Doublet | C2, C4, C5 |

| -OCH₃ | ~4.0-4.2 | Singlet | C3 |

| C2 | ~150-155 | Singlet | H4, H6 |

| C3 | ~145-150 | Singlet | H4, -OCH₃ |

| C4 | ~120-125 | Singlet | H6 |

| C5 | ~140-145 | Singlet | H4, H6 |

| C6 | ~135-140 | Singlet | H4 |

| -OCH₃ | ~55-60 | Singlet | - |

| Note: Predicted values are based on data from structurally similar compounds and general substituent effects. |

IR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the molecule, confirming the presence of key functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by strong absorptions corresponding to the nitro group. Specifically, asymmetric and symmetric stretching vibrations of the N-O bonds are expected around 1520-1560 cm⁻¹ and 1340-1360 cm⁻¹, respectively. Other key absorbances include C-O stretching for the methoxy group, C-Cl stretching, and various C=C and C=N stretching vibrations of the pyridine ring.

Raman Spectroscopy: Raman spectroscopy is particularly useful for observing symmetric vibrations and non-polar bonds, which may be weak in the IR spectrum. The symmetric stretch of the nitro group and the vibrations of the pyridine ring skeleton would be expected to give strong Raman signals. The C-Cl stretch would also be observable. Comparing the IR and Raman spectra can help in assigning vibrational modes more accurately based on the principle of mutual exclusion for centrosymmetric molecules (though not strictly applicable here, the comparison is still valuable).

Table 3: Key Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Signal |

| Nitro (NO₂) Group | Asymmetric Stretch | 1520-1560 (Strong) | Weak |

| Nitro (NO₂) Group | Symmetric Stretch | 1340-1360 (Strong) | Strong |

| Pyridine Ring | C=N, C=C Stretches | 1400-1600 | Strong |

| Methoxy (C-O) | C-O-C Stretch | 1200-1300 | Moderate |

| Chloro (C-Cl) | C-Cl Stretch | 600-800 | Strong |

Mass spectrometry provides information about the molecular weight and elemental composition of the compound, and its fragmentation pattern offers further structural proof.

Isotopic Analysis: A key feature in the mass spectrum of this compound is the isotopic pattern caused by the presence of chlorine. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This results in the molecular ion appearing as two peaks: the M⁺ peak (containing ³⁵Cl) and the M+2 peak (containing ³⁷Cl), with a characteristic intensity ratio of approximately 3:1. The accurate mass measurement from a high-resolution mass spectrometer (HRMS) can confirm the elemental formula C₆H₅ClN₂O₃. nih.gov

Fragmentation Pathways: Under electron ionization (EI), the molecule will fragment in a predictable manner. Common fragmentation pathways for related nitroaromatic compounds can be hypothesized. Initial fragmentation may involve the loss of the nitro group (NO₂) or a neutral nitric oxide (NO) molecule, followed by the loss of the methoxy group as a methyl radical (•CH₃) or formaldehyde (B43269) (CH₂O). Subsequent fragmentation could involve the loss of the chlorine atom or the cleavage of the pyridine ring. Studying these pathways helps to piece together the molecular structure. For instance, a common fragmentation for nitro-pyridines is the loss of NO₂ followed by the loss of HCN from the ring.

X-ray Crystallography for Solid-State Structure Determination

A closely related compound, 2-Chloro-3-nitropyridine (B167233), has been studied using X-ray crystallography, and its structural parameters provide a strong basis for extrapolation. The analysis of this analog reveals significant steric hindrance between the substituents on the pyridine ring. In the crystal structure of 2-Chloro-3-nitropyridine, the nitro group is twisted out of the plane of the pyridine ring by 38.5°. This deviation from planarity is a direct consequence of the steric strain imposed by the adjacent chlorine atom. A similar conformation can be anticipated for this compound, where the methoxy group at the 3-position would also exert steric pressure on the neighboring chloro and nitro groups.

The crystal packing of these types of molecules is often stabilized by a network of weak intermolecular interactions. In the case of 2-Chloro-3-nitropyridine, the crystal lattice is held together by non-classical C–H···N and C–H···O hydrogen bonds, which form distinct layer motifs. It is also expected that halogen bonding involving the chlorine atom plays a role in the molecular packing. For this compound, the presence of the methoxy group introduces an additional potential hydrogen bond acceptor site, which could lead to more complex intermolecular hydrogen bonding patterns.

Table 1: Crystallographic Data for the Structurally Related Compound 2-Chloro-3-nitropyridine

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.613 |

| b (Å) | 12.232 |

| c (Å) | 7.716 |

| β (°) | 118.485 |

| Calculated Density (Mg/m³) | 1.668 |

This data is for a related compound and is presented for comparative analysis.

Purity Assessment via Quantitative Analytical Techniques

Ensuring the purity of this compound is a critical step after its synthesis, as impurities can significantly affect the outcomes of subsequent reactions and applications. A range of quantitative analytical techniques are employed for this purpose, with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) being the most prominent.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used method for the purity assessment of this compound. Commercial suppliers of this compound often report a purity of ≥98%, as determined by HPLC. chemimpex.com This technique separates the target compound from any impurities based on their differential partitioning between a stationary phase (typically a packed column) and a mobile phase (a solvent or solvent mixture). The separated components are then detected and quantified, most commonly by a UV detector. The high sensitivity and resolution of HPLC make it an ideal tool for identifying and quantifying even trace amounts of by-products or residual starting materials.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the purity analysis of volatile and thermally stable compounds like this compound. In this method, the sample is vaporized and separated based on its boiling point and affinity for the stationary phase in a gas chromatograph. The separated components then enter a mass spectrometer, which provides detailed structural information by analyzing the mass-to-charge ratio of the resulting ions. This allows for the unambiguous identification of the main compound and any impurities present. Publicly available databases, such as PubChem, contain GC-MS data for this compound, which can be used as a reference for purity confirmation. nih.gov

Table 2: Key Quantitative Analytical Techniques for Purity Assessment

| Technique | Principle | Information Obtained |

| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between a stationary and mobile phase. | Purity percentage, identification and quantification of non-volatile impurities. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation by boiling point and polarity, followed by mass-based detection. | Identification and quantification of volatile impurities, structural confirmation. |

Mechanistic Investigations of Reactivity and Transformations

Nucleophilic Aromatic Substitution (SNAr) Reactions

The SNAr reaction is the principal mode of transformation for 2-Chloro-3-methoxy-5-nitropyridine. The reaction proceeds via a bimolecular, two-step mechanism involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The electron-withdrawing nitro group at the 5-position (para to the site of substitution) and the pyridine (B92270) nitrogen are crucial for stabilizing the negative charge of this intermediate, thereby facilitating the reaction. stackexchange.comuci.edu

Kinetic Studies of SNAr with Various Nucleophiles

While specific kinetic data for this compound is not extensively documented in publicly accessible literature, kinetic studies on closely related compounds provide significant insight into its reactivity. For instance, studies on the reactions of 2-methoxy-5-nitropyridine (B154726) and 2-chloro-5-nitropyridine (B43025) with various nucleophiles demonstrate the feasibility and kinetics of the SNAr process. researchgate.netresearchgate.net

The reactions typically follow second-order kinetics, being first order in both the pyridine substrate and the nucleophile. A kinetic study on the reaction of 2-methoxy-5-nitropyridine with a series of secondary amines (morpholine, piperidine, and pyrrolidine) in aqueous solution showed a linear Brønsted-type plot with a βnuc value of 0.55, indicating that the reaction proceeds through a classic SNAr mechanism where the nucleophilic attack is the rate-determining step. researchgate.net Similar reactivity is expected for this compound, with the rate being highly dependent on the nucleophilicity of the attacking species.

Table 1: Representative Second-Order Rate Constants (k₂) for SNAr Reactions of Related Nitropyridines This table presents data from related compounds to illustrate expected kinetic trends for this compound.

Source: Data compiled and adapted from kinetic studies on related nitropyridines. researchgate.netresearchgate.net

Influence of Substituent Effects on Reaction Rates and Selectivity

The rate and selectivity of SNAr reactions on this compound are governed by the interplay of its three substituents.

Nitro Group (-NO₂): As a powerful electron-withdrawing group located para to the C2 position, the 5-nitro group is the primary activating substituent. It strongly stabilizes the negatively charged Meisenheimer intermediate through resonance, delocalizing the charge onto its oxygen atoms. This stabilization lowers the activation energy of the rate-determining nucleophilic attack. researchgate.net Kinetic studies confirm that a nitro group at the 5-position is more activating than one at the 3-position because of this direct para-resonance stabilization. researchgate.net

Pyridine Nitrogen: The ring nitrogen is inherently electron-withdrawing, reducing the electron density of the entire ring and making it more susceptible to nucleophilic attack. For substitution at the C2 position (ortho to the nitrogen), the nitrogen atom provides significant stabilization to the Meisenheimer intermediate by accommodating the negative charge, similar to the nitro group. stackexchange.com

Chloro Group (-Cl): The chlorine atom at C2 serves as the leaving group. While halogens are electron-withdrawing by induction (which slightly increases the ring's electrophilicity), their primary role here is to be displaced by the incoming nucleophile. The carbon-chlorine bond is sufficiently labile to break in the second, typically fast, step of the reaction.

Substitution occurs selectively at the C2 position, as this site is activated by both the ortho-pyridine nitrogen and the para-nitro group.

Stereochemical Aspects of Nucleophilic Additions

In the context of SNAr reactions involving this compound and common, achiral nucleophiles, stereochemistry is generally not a factor. The substrate itself is achiral, and the aromatic ring is planar. The reaction proceeds through a planar Meisenheimer intermediate. If the incoming nucleophile and the final product are also achiral, no stereoisomers are formed. Stereochemical considerations would only become relevant if the nucleophile itself is chiral and a new stereocenter is formed in the product.

Computational Studies on SNAr Transition States and Intermediates

Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the SNAr mechanism for related nitropyridine systems. researchgate.netresearchgate.net These studies model the reaction pathway and confirm the structure of the transition states and the Meisenheimer intermediate.

For a reaction analogous to this compound with an amine nucleophile, DFT calculations show that the process begins with the nucleophilic attack on the C2 carbon. researchgate.net This leads to the formation of a stable Meisenheimer complex, which is the key intermediate. The calculations confirm that the negative charge in this intermediate is delocalized effectively across the pyridine ring and, most importantly, onto the oxygen atoms of the para-nitro group and the ring nitrogen atom. stackexchange.comresearchgate.net This delocalization is what stabilizes the intermediate.

The reaction proceeds through a transition state leading to this intermediate. Computational models indicate that the energy barrier to form the intermediate is the highest point on the reaction coordinate, confirming it as the rate-determining step. researchgate.net A second, much lower energy transition state is associated with the departure of the chloride ion to restore the aromaticity of the ring, forming the final product.

Table 2: Calculated Energy Profile for a Model SNAr Reaction Based on DFT calculations for the reaction of 2-alkoxy-3,5-dinitropyridine with piperidine, illustrating the expected energetic pathway.

Source: Data adapted from computational studies on related dinitropyridine systems. researchgate.net

Electrophilic Aromatic Substitution Reactions on the Pyridine Ring

Electrophilic aromatic substitution (EAS) on the this compound ring is highly unfavorable. The pyridine nitrogen acts as a powerful deactivating group, comparable in effect to a nitro group. In acidic conditions required for most EAS reactions (e.g., nitration, halogenation), the ring nitrogen becomes protonated, forming a pyridinium (B92312) ion. This further enhances its electron-withdrawing capacity, severely deactivating the ring towards attack by electrophiles.

Regioselectivity Control in Electrophilic Attack

In the hypothetical event that an EAS reaction could be forced to occur, the regiochemical outcome would be determined by the competing directing effects of the four existing features:

Pyridine Nitrogen (and Pyridinium Ion): Strongly deactivating and a meta-director, directing incoming electrophiles to the C3 and C5 positions.

Nitro Group (-NO₂): Strongly deactivating and a meta-director, directing to the C3 position (the C5 position is occupied).

Methoxy (B1213986) Group (-OCH₃): Activating and an ortho, para-director. It would direct incoming electrophiles to the C2 and C4 positions.

Chloro Group (-Cl): Deactivating but an ortho, para-director, directing to the C4 and C6 positions.

The ring positions are heavily influenced by these groups. The C3 and C5 positions are deactivated by the pyridine nitrogen, while the C3 position is further deactivated by the nitro group. The C2, C4, and C6 positions are targeted by the activating/ortho, para-directing groups. However, the overwhelming deactivation provided by the pyridine nitrogen and the nitro group makes any electrophilic substitution reaction extremely difficult and unlikely to proceed under standard conditions. The substrate would likely decompose before substitution occurs.

Influence of Nitro and Methoxy Groups on Reactivity

The reactivity of this compound is significantly influenced by the electronic properties of its substituents. The pyridine ring's electron density is altered by the presence of the nitro (-NO2), methoxy (-OCH3), and chloro (-Cl) groups, which in turn dictates its behavior in chemical reactions. chemimpex.com

The nitro group is a strong electron-withdrawing group, both through inductive and resonance effects. ontosight.aiacs.org This withdrawal of electron density makes the pyridine ring more electron-deficient and, consequently, more susceptible to nucleophilic attack. ontosight.aiacs.org Conversely, the methoxy group is an electron-donating group through resonance, which can increase the electron density on the ring. However, the combined effect of the strongly deactivating nitro group and the chlorine atom generally renders the ring activated towards nucleophilic aromatic substitution (SNAr). chemimpex.commasterorganicchemistry.com

The positioning of these groups is crucial. In this compound, the chlorine atom at the 2-position is activated by the nitro group at the 5-position (para-like) and to a lesser extent by the methoxy group at the 3-position. The chlorine at a position ortho to the ring nitrogen is generally more reactive in nucleophilic aromatic substitution reactions. rsc.orgyoutube.com The electron-withdrawing nitro group significantly enhances the rate of nucleophilic attack by stabilizing the negatively charged intermediate (a Meisenheimer complex) formed during the reaction. masterorganicchemistry.com

The interplay of these electronic effects creates a unique reactivity profile for this molecule, making the chlorine atom a good leaving group in nucleophilic substitution reactions. chemimpex.com This allows for the introduction of various nucleophiles, such as amines, thiols, and alkoxides, at the 2-position.

Radical Reactions and Their Synthetic Utility

While nucleophilic aromatic substitution is a primary mode of reactivity for this compound, radical reactions also offer synthetic utility, particularly in the context of nitropyridine chemistry. The nitro group can undergo bioreduction to form reactive radical intermediates that can interact with cellular components.

In synthetic organic chemistry, radical reactions involving nitropyridines can be used to form new carbon-carbon and carbon-heteroatom bonds. While specific studies on the radical reactions of this compound are not extensively detailed in the provided search results, general principles of nitropyridine chemistry suggest potential applications. For instance, a proposed reaction mechanism involving radical species has been suggested for the synthesis of 3-substituted 5-nitropyridines. acs.org

Nitropyridine derivatives can be utilized in the synthesis of various biologically active molecules. nih.govnih.gov The nitro group, while primarily an electron-withdrawing group, can also participate in radical processes under specific conditions, expanding the synthetic toolbox for modifying the pyridine core.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and this compound is a viable substrate for such transformations. The presence of a chlorine atom on the pyridine ring allows for its participation in various palladium-catalyzed coupling reactions.

Suzuki, Stille, Negishi, and Sonogashira Coupling with Halogen

The chlorine atom at the 2-position of this compound can participate in several key cross-coupling reactions:

These coupling reactions provide versatile methods for the elaboration of the this compound scaffold, enabling the introduction of a wide range of aryl, heteroaryl, alkyl, and alkynyl groups.

Buchwald-Hartwig Amination and Related C-N Coupling Reactions

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. This compound can undergo this reaction to introduce a variety of primary and secondary amines at the 2-position. This is a powerful method for the synthesis of substituted aminopyridines, which are important intermediates in medicinal chemistry. guidechem.com

Related C-N coupling reactions can also be employed. For instance, heating 2-chloro-3-nitropyridine (B167233) derivatives with anilines in a suitable solvent can lead to the formation of 2-anilinopyridine (B1266264) derivatives in excellent yields. guidechem.com These reactions demonstrate the utility of C-N coupling for the synthesis of complex molecules with potential biological activity. guidechem.com

Mechanistic Insights into Catalytic Cycles

The catalytic cycles of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Negishi, and Buchwald-Hartwig reactions, generally follow a similar sequence of steps. researchgate.netyoutube.com

The efficiency and selectivity of these reactions are highly dependent on the choice of palladium precursor, ligands, base, and solvent. nih.govnih.gov For less reactive chlorides, the use of electron-rich and sterically hindered phosphine (B1218219) ligands is often crucial to promote the oxidative addition and reductive elimination steps. nih.gov

Reduction and Oxidation Chemistry of the Nitro Group and Pyridine Ring

The nitro group and the pyridine ring of this compound can undergo various reduction and oxidation reactions.

The nitro group is readily reduced to an amino group (-NH2). This transformation is a key step in the synthesis of many biologically active compounds. acs.orgguidechem.com Common reducing agents for this purpose include:

The resulting 2-chloro-3-methoxy-5-aminopyridine is a versatile intermediate for further functionalization.

The pyridine ring itself is generally resistant to oxidation due to its aromaticity and the presence of the electron-withdrawing nitro group. However, under strong oxidative conditions, the methoxy group could potentially be oxidized.

Selective Reduction of the Nitro Group to Amino Functionality

The selective reduction of the nitro group in this compound to its corresponding amine, 5-Amino-2-chloro-3-methoxypyridine, is a crucial transformation, as the resulting amino-substituted pyridine is a valuable intermediate in the synthesis of more complex molecules. chemimpex.com The presence of other reducible or reactive functional groups, namely the chloro and methoxy substituents and the pyridine ring itself, necessitates the use of specific reducing agents that exhibit high chemoselectivity for the nitro group. niscpr.res.in

A variety of methods have been successfully employed for this transformation. Common approaches involve the use of metal-based reducing agents in acidic or neutral media. For instance, the reduction can be efficiently carried out using stannous chloride (SnCl₂) in the presence of concentrated hydrochloric acid. prepchem.com This method provides a high yield of the desired amine. Another common technique is catalytic hydrogenation, using hydrogen gas with a metal catalyst such as palladium on carbon (Pd/C). google.com

Research into more novel and milder reduction methods has also been explored for similar nitroaromatic compounds. These include metal-free options utilizing reagents like tetrahydroxydiboron (B82485) in the presence of an organic catalyst, which has shown excellent selectivity for the nitro group while leaving other sensitive functionalities like halogens untouched. guidechem.com Systems employing hydrazine (B178648) in combination with a catalyst like zinc or magnesium powder have also been developed for the selective reduction of aromatic nitro compounds, offering an alternative to more expensive noble metal catalysts. niscpr.res.in The choice of reducing system often depends on the desired reaction conditions, scale, and the presence of other functional groups in the molecule. niscpr.res.inguidechem.com

The general mechanism for reduction by metals like tin in acid involves a series of single-electron transfers from the metal to the nitro group. The nitro group is progressively reduced through nitroso and hydroxylamino intermediates before the final amine is formed.

Table 1: Conditions for the Selective Reduction of this compound and Related Compounds

| Reactant | Reducing Agent(s) | Solvent/Conditions | Product | Yield (%) | Citation |

| This compound | Stannous chloride, conc. HCl | 5°C, then steam bath | 5-Amino-2-chloro-3-methoxypyridine | 91% | prepchem.com |

| 2-anilino-3-nitropyridine derivatives | Stannous chloride | Methanol, reflux | 2-anilino-pyridin-3-amine derivatives | 85-77% | guidechem.com |

| 2-amino-6-methoxy-3-nitropyridine | Stannous chloride dihydrate | Aqueous acidic medium | 2,3-diamino-6-methoxypyridine | Not specified | google.com |

| 2-Chloro-3-nitropyridine | Tetrahydroxydiboron, 4,4'-bipyridine | Not specified | 2-chloro-3-aminopyridine | 90% | guidechem.com |

Redox Transformations of the Pyridine Nucleus

While the reduction of the nitro substituent is the most commonly investigated redox transformation for this compound, the pyridine nucleus itself can undergo redox reactions, although this is less explored for this specific molecule. The electrochemical properties of nitro-heterocyclic compounds are of significant interest, and they provide insight into potential redox pathways. nih.gov

The reduction pathway of the nitro group is heavily influenced by the solvent. nih.gov In aprotic solvents like dimethylformamide (DMF), a reversible one-electron reduction typically occurs, leading to the formation of a stable nitro radical anion (R-NO₂⁻•). nih.gov This intermediate is a key species in understanding the biological mechanisms of some nitroaromatic compounds. At more negative potentials, further reduction can occur. nih.gov Conversely, in aqueous (protic) media, a single, irreversible four-electron reduction is generally observed, which converts the nitro group directly to a hydroxylamine (B1172632) (-NHOH) functionality. nih.gov

Direct redox transformations of the pyridine ring nitrogen are also mechanistically possible, as seen with pyridine and its simpler derivatives. These reactions include N-oxidation to form pyridine N-oxides or reactions with electrophiles like nitrosonium salts to form N-nitrosopyridinium species. acs.org However, for this compound, the strong electron-withdrawing nature of the nitro and chloro groups significantly deactivates the pyridine ring and reduces the nucleophilicity of the ring nitrogen, making such reactions less favorable compared to unsubstituted pyridine. Specific studies detailing the direct redox transformations of the pyridine nucleus in this compound are not widely documented, with research predominantly focusing on the reactivity of its substituents.

Rearrangement Reactions and Their Applications

There is limited specific information in the scientific literature concerning rearrangement reactions directly involving this compound. The stability of the substituted pyridine ring generally precludes facile rearrangement under typical synthetic conditions.

However, related structures can undergo transformations that involve rearrangement or the formation of reactive intermediates that lead to rearranged products. For example, the reaction of 5-chloro-3-methoxypyridine (a non-nitrated analogue) with strong bases like lithium amides can proceed through an aryne (dehydropyridine) intermediate. clockss.org This reaction involves the elimination of HCl to form a highly reactive 3,4-dehydropyridine species, to which a nucleophile (the amide) then adds. This addition can occur at different positions, leading to a mixture of regioisomeric amino products. clockss.org While this specific "aryne" pathway has not been documented for this compound, it illustrates a type of transformation that derivatives of this compound could potentially undergo, particularly if the nitro group were first reduced or modified. The application of such reactions would be to introduce substituents at positions not easily accessed by direct substitution.

Acid-Base Properties and Protonation Equilibria

The acid-base properties of this compound are dictated by the basicity of the lone pair of electrons on the pyridine ring nitrogen atom. The availability of this lone pair for protonation is significantly influenced by the electronic effects of the substituents on the ring.

In this compound, three substituents modulate the basicity of the nitrogen:

Nitro Group (-NO₂): This is a very strong electron-withdrawing group through both resonance and inductive effects. It pulls electron density away from the pyridine ring, thereby significantly reducing the electron density on the nitrogen atom and lowering its basicity.

Chloro Group (-Cl): This halogen atom is electron-withdrawing through its inductive effect, further decreasing the basicity of the pyridine nitrogen.

Due to the combined and potent electron-withdrawing effects of the nitro and chloro groups, this compound is expected to be a very weak base, significantly less basic than unsubstituted pyridine. Protonation, when it occurs in a sufficiently acidic medium, would happen at the pyridine nitrogen to form the corresponding pyridinium salt. acs.org The equilibrium for this protonation would lie far to the side of the free base except in strong acids. No specific pKa values for the conjugate acid of this compound are readily available in the literature, but it would be predicted to be very low.

Advanced Applications in Chemical Synthesis and Materials Science

Precursor in Complex Heterocyclic Synthesis

The compound serves as a pivotal starting material for the assembly of more intricate heterocyclic frameworks. Its pre-functionalized core allows for efficient and convergent synthetic strategies, enabling the construction of molecules that would be challenging to produce otherwise.

Synthesis of Fused Pyridine (B92270) Systems

2-Chloro-3-methoxy-5-nitropyridine is an effective precursor for creating fused pyridine systems, where one or more additional rings are annulated onto the initial pyridine core. These fused systems are prevalent in pharmacologically active compounds and functional materials. The typical synthetic route involves an initial substitution of the C2-chloro group with a carefully chosen nucleophile that contains a second reactive site. Subsequent intramolecular reactions, such as cyclization, lead to the formation of the fused ring. For instance, after an initial reaction, the nitro group can be reduced to an amine, which can then participate in a cyclization reaction to form a new heterocyclic ring fused to the original pyridine.

A notable application is in the synthesis of pyrazolopyrimidine derivatives. In a patented synthesis, this compound is used as a key intermediate in the multi-step preparation of MALT1 (Mucosa-Associated Lymphoid Tissue lymphoma translocation protein 1) inhibitors, which are investigated for treating autoimmune disorders and certain cancers. While the patent does not detail a direct cyclization of the pyridine itself, the compound is integral to building the complex substituted amine precursor required for forming the final pyrazolo[1,5-a]pyrimidine (B1248293) structure.

Construction of Polycyclic Aromatic Nitrogen Heterocycles

Beyond simple fused systems, this compound is instrumental in the synthesis of complex polycyclic aromatic nitrogen heterocycles. These multi-ring systems are of significant interest due to their diverse biological activities and applications in materials science. The synthesis often involves sequential cross-coupling and cyclization reactions.

For example, the compound is a documented starting material in the synthesis of orexin (B13118510) receptor antagonists, which are being explored for the treatment of sleep disorders. google.com In these syntheses, the chloro group is typically displaced by a primary or secondary amine. The resulting aminopyridine derivative can then undergo further transformations. A common strategy involves the reduction of the nitro group to an amine, followed by reactions to build additional rings, ultimately leading to complex polycyclic structures. google.com

Role in Medicinal Chemistry and Drug Discovery (as building block, not final drug)

In medicinal chemistry, this compound is not typically an active pharmaceutical ingredient itself but rather a crucial building block. Its pre-functionalized scaffold allows for the efficient creation of diverse molecular libraries, accelerating the drug discovery process.

Intermediate for Potential Bioactive Compounds (e.g., antibacterial, antifungal, anti-inflammatory agents)

The compound is a key intermediate in the synthesis of a wide array of molecules with potential therapeutic properties. Its structure is particularly valuable in developing agents with antibacterial and antifungal activities. The nitro group can be bioreduced in microbial cells to form reactive intermediates that interfere with essential cellular processes, while the rest of the molecule can be tailored to improve target specificity and pharmacokinetic properties.

Furthermore, it serves as a precursor for compounds with anti-inflammatory potential. For instance, it has been used in the synthesis of MALT1 inhibitors, which are under investigation for treating inflammatory conditions and certain types of lymphoma. googleapis.com The general synthetic pathway involves the substitution of the chlorine with a suitable amine-containing fragment, followed by the reduction of the nitro group to an amine, which then serves as a handle for further elaboration into the final complex molecule.

Table 1: Examples of Bioactive Scaffolds Synthesized from this compound

| Target Scaffold/Compound Class | Therapeutic Area | Role of this compound |

| Pyrazolo-pyrimidine Derivatives | Anti-inflammatory, Oncology | Serves as a starting material for the synthesis of complex amine precursors required for building MALT1 inhibitors. googleapis.com |

| Orexin Receptor Antagonists | Neurology (Sleep Disorders) | Used as a foundational building block, with the chloro group being substituted to introduce key side chains. google.com |

| Amide Derivatives | Neurology (Pain) | Acts as an intermediate where the chloro group is replaced by an amine, and the nitro group is subsequently reduced for further modification. google.com |

Scaffold for Kinase Inhibitors and Other Therapeutic Targets

Protein kinases are a major class of drug targets, particularly in oncology. This compound provides a robust scaffold for the development of kinase inhibitors. The pyridine core can act as a "hinge-binding" motif, a common feature in many kinase inhibitors that anchors the molecule to the ATP-binding site of the enzyme.

A specific example is its use in the development of selective inhibitors for Fibroblast Growth Factor Receptor (FGFR), a target in cancer therapy. In a patented synthesis, the compound is reacted with a piperazine (B1678402) derivative via nucleophilic substitution of the chloride. The resulting intermediate is then further elaborated to yield the final potent and selective FGFR inhibitor. This demonstrates the compound's utility in creating molecules that can precisely interact with complex biological targets. It has also been listed as a starting material in the synthesis of JAK1 (Janus kinase 1) inhibitors, which are targets for autoimmune diseases.

Derivatization for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how modifications to a molecule's structure affect its biological activity. The reactivity of this compound makes it an excellent platform for SAR exploration.

The primary point of diversification is the C2-chloro group, which can be readily substituted with a wide variety of nucleophiles, such as amines, thiols, and alcohols. This allows for the systematic introduction of different functional groups and side chains. Subsequently, the C5-nitro group can be reduced to an amine, providing a second site for derivatization, for example, through amide bond formation or reductive amination. By creating a library of related compounds and testing their biological activity, medicinal chemists can build a detailed understanding of the SAR, guiding the design of more potent and selective drug candidates. Patent literature for MALT1 inhibitors and orexin antagonists shows the synthesis of numerous analogues based on this scaffold to optimize activity. google.com

Table 2: Key Reactions for Derivatization in SAR Studies

| Reaction Site | Reaction Type | Typical Reagents | Purpose in SAR |

| C2-Chloro | Nucleophilic Aromatic Substitution | Amines, Alcohols, Thiols | Introduce diverse side chains to probe binding pockets and modulate physicochemical properties. |

| C5-Nitro | Reduction | H₂, Pd/C; SnCl₂ | Generate an amino group as a new handle for further functionalization. |

| C5-Amino (post-reduction) | Amidation, Alkylation | Acyl chlorides, Carboxylic acids, Aldehydes | Explore interactions with different regions of the target protein and fine-tune solubility and metabolic stability. |

Applications in Agrochemical Development (as building block, not final product)

In the agrochemical sector, this compound serves as a key precursor for the synthesis of more complex active ingredients. chemimpex.com Its utility lies in its capacity to be chemically transformed into a variety of derivatives, allowing researchers to systematically modify molecular structures to achieve desired biological effects against agricultural pests. The compound is not an end-product but rather a starting point for creating novel pesticides. chemimpex.com

This compound is an important intermediate in the creation of new herbicides and fungicides. chemimpex.com The primary synthetic route involves the nucleophilic substitution of the chlorine atom at the 2-position. This reaction allows for the coupling of the nitropyridine core with other molecular fragments, a common strategy for building complex agrochemical compounds. For example, reacting the compound with various substituted phenols or anilines can yield ether or amine-linked structures, respectively. The resulting larger molecules are then tested for their herbicidal or fungicidal properties.

While specific public-domain examples detailing the synthesis of a commercial herbicide directly from this compound are proprietary, the general approach is well-established in the synthesis of other pyridine-based agrochemicals. The principle is to use the chloronitropyridine scaffold to introduce a toxophore that is essential for the final product's biological activity. The table below illustrates the diversity of agrochemicals derived from the broader class of substituted pyridines, highlighting the importance of this chemical family.

Interactive Data Table: Examples of Pyridine-Based Agrochemicals

| Agrochemical | Type | Key Pyridine Intermediate (Illustrative) |

| Fluazifop-butyl | Herbicide | 2-Chloro-5-(trifluoromethyl)pyridine |

| Dithiopyr | Herbicide | 3,5-bis(trifluoromethyl)pyridine derivative |

| Clopyralid | Herbicide | 3,6-Dichloropicolinic acid |

| Picoxystrobin | Fungicide | Pyridyloxymethylene phenyl ether derivative |

This table showcases related compounds to illustrate the synthetic strategies in agrochemical development involving pyridine intermediates.

The chemical versatility of this compound is pivotal for developing pesticides with fine-tuned biological activity. chemimpex.com Its structure allows for multiple, independent chemical modifications, enabling the creation of a diverse library of compounds from a single precursor. Researchers can systematically alter the molecule to enhance its efficacy against target pests, improve its selectivity to avoid harming beneficial organisms, or modify its environmental persistence. chemimpex.com

The two primary sites for modification are the chloro and nitro groups:

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the C2 position is activated by the electron-withdrawing nitro group and the pyridine nitrogen, making it a good leaving group for SNAr reactions. It can be readily displaced by a wide range of nucleophiles (e.g., amines, alcohols, thiols) to introduce new functional groups.

Reduction of the Nitro Group: The nitro group at the C5 position can be chemically reduced to an amino group (-NH2). This resulting amine is a versatile functional handle that can be further modified through reactions like acylation, alkylation, or diazotization to build even more complex structures.

This ability to systematically modify the structure allows for the exploration of structure-activity relationships, a cornerstone of modern pesticide development.

Interactive Data Table: Key Reactions for Modifying Biological Activity

| Reaction Type | Reagents & Conditions (General) | Resulting Functional Group | Purpose |

| Nucleophilic Substitution | R-NH2 (amines), R-OH (alcohols), R-SH (thiols) | -NHR, -OR, -SR | Introduce diverse side chains to modulate target binding and physical properties. |

| Nitro Group Reduction | H2/Pd, SnCl2, Fe/HCl | -NH2 (amino group) | Create a new reactive site for further derivatization. |

Contributions to Advanced Materials Science

The distinct electronic properties and reactivity of this compound make it a valuable precursor in materials science. It is used in the synthesis of specialized molecules and polymers where charge distribution, optical properties, and thermal stability are critical. bldpharm.com

This compound serves as a monomer or a functionalizing agent in the synthesis of advanced polymers and coatings. bldpharm.com Its utility in this field stems from the reactive chlorine atom, which can participate in polymerization reactions. For instance, it can be used in polycondensation reactions where the chlorine is displaced by a nucleophile from another monomer, incorporating the nitropyridine unit into the polymer backbone.

Alternatively, it can be attached as a pendant group to an existing polymer chain. The incorporation of this highly polar nitropyridine unit can significantly alter the properties of the resulting polymer, potentially enhancing:

Thermal Stability: Research on related 2-chloro derivatives has been conducted to create polymers with improved thermal properties.

Adhesion: The polar nature of the molecule can improve the adhesive properties of coatings on various substrates.

Solubility and Processing: The methoxy (B1213986) group can enhance solubility in organic solvents, facilitating easier processing of the polymer. chemimpex.com

The compound is a building block for materials used in electronic and optical applications, such as Organic Light-Emitting Diodes (OLEDs). bldpharm.combldpharm.com The unique electronic profile of this compound is central to this role. The pyridine ring is substituted with both an electron-donating group (the methoxy group at C3) and strong electron-withdrawing groups (the nitro group at C5 and the chlorine atom at C2).

This specific arrangement creates a molecule with a significant ground-state dipole moment and a large change in dipole moment upon electronic excitation. Such characteristics are highly desirable for:

Non-Linear Optical (NLO) Materials: Molecules with large hyperpolarizabilities are essential for NLO applications, which include frequency conversion and optical switching.

Organic Electronics: The defined electron-accepting nature of the molecule makes it a candidate for use in n-type (electron-transporting) materials in organic field-effect transistors (OFETs) and OLEDs. By incorporating this unit into larger conjugated systems, materials scientists can tune the energy levels (HOMO/LUMO) of the final material to optimize device performance.

This compound and its derivatives are used in the development of specialized ligands for metal-based catalysis. bldpharm.com The foundational element for this application is the pyridine nitrogen atom, which possesses a lone pair of electrons that can coordinate to a transition metal center, forming a metal-ligand complex.

The substituents on the pyridine ring play a crucial role in modulating the electronic properties of the ligand:

The electron-withdrawing nitro and chloro groups decrease the electron density on the pyridine nitrogen. This makes the ligand a weaker sigma-donor but a potentially stronger pi-acceptor.

The electron-donating methoxy group partially counteracts this effect.

This ability to electronically "tune" the ligand allows for the fine-tuning of the catalytic activity of the corresponding metal complex. By carefully designing ligands derived from this precursor, chemists can influence the reactivity, selectivity, and efficiency of catalysts used in a wide array of organic transformations.

Theoretical and Computational Chemistry Studies

Electronic Structure and Bonding Analysis

The arrangement of electrons within a molecule dictates its stability, reactivity, and physical properties. Electronic structure analysis of 2-Chloro-3-methoxy-5-nitropyridine provides a foundational understanding of its chemical identity.

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in characterizing the electronic structure of molecules like this compound. A study on a closely related derivative employed the B3LYP functional with the 6-31G(d,p) basis set to perform such calculations. osaka-u.ac.jp This level of theory is widely used to obtain a reliable description of molecular geometries, energies, and other electronic properties.

Table 1: Hypothetical Optimized Geometric Parameters of this compound (DFT/B3LYP/6-31G(d,p))

| Parameter | Value |

| Bond Lengths (Å) | |

| C2-Cl | Value |

| C3-O | Value |

| C5-N | Value |

| N1-C2 | Value |

| Bond Angles (°) ** | |

| Cl-C2-N1 | Value |

| O-C3-C2 | Value |

| N-C5-C4 | Value |

| Dihedral Angles (°) ** | |

| Cl-C2-C3-O | Value |

| C4-C5-N-O | Value |

Note: The values in this table are hypothetical and serve as an illustration of the type of data obtained from DFT calculations. Actual values would require specific computational runs.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability.

A DFT study on a derivative of this compound calculated the HOMO energy (Eнoмo) to understand its electronic characteristics. osaka-u.ac.jp For the parent compound, similar calculations would yield specific energy values for both HOMO and LUMO. The analysis of the molecular orbital shapes would reveal the distribution of electron density, highlighting regions susceptible to electrophilic or nucleophilic attack. For instance, the LUMO is often centered on the pyridine (B92270) ring and the nitro group, indicating these are the primary sites for nucleophilic attack.

The molecular electrostatic potential (MEP) surface is another valuable tool derived from electronic structure calculations. It maps the electrostatic potential onto the electron density surface, visually representing the charge distribution. Regions of negative potential (typically colored red) indicate electron-rich areas, while positive potential regions (blue) are electron-poor. For this compound, the MEP would likely show a negative potential around the nitro group and the nitrogen atom of the pyridine ring, with positive potential near the hydrogen atoms.

Conformational Analysis and Molecular Dynamics Simulations

The methoxy (B1213986) group in this compound introduces rotational freedom, leading to different possible conformations. Conformational analysis aims to identify the most stable arrangement of the atoms in space. This can be achieved by systematically rotating the methoxy group and calculating the potential energy at each step.

Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of the molecule over time. A study involving a derivative of this compound utilized MD simulations with the AMBER force field to model the interactions of the compound within a larger system. osaka-u.ac.jp Such simulations can reveal how the molecule flexes and changes its conformation in response to its environment, which is particularly important for understanding its interactions with other molecules.

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, IR frequencies)

Computational chemistry can predict spectroscopic properties with a reasonable degree of accuracy, aiding in the interpretation of experimental spectra.

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. These predicted values, when compared with experimental data, can help to confirm the molecular structure. For instance, the protons of the methoxy group are experimentally expected to appear around 4.0-4.2 ppm.

Table 2: Hypothetical Comparison of Calculated and Experimental Spectroscopic Data for this compound

| Parameter | Calculated Value | Experimental Value |

| ¹H NMR (ppm) | ||

| H4 | Value | Value |

| H6 | Value | Value |

| OCH₃ | Value | ~4.0-4.2 |

| ¹³C NMR (ppm) | ||

| C2 | Value | Value |

| C3 | Value | Value |

| C4 | Value | Value |

| C5 | Value | Value |

| C6 | Value | Value |

| OCH₃ | Value | Value |

| IR Frequencies (cm⁻¹) | ||

| ν(NO₂) asym | Value | Value |

| ν(NO₂) sym | Value | Value |

| ν(C-Cl) | Value | Value |

| ν(C-O) | Value | Value |

Note: The values in this table are hypothetical and illustrative. Actual data would require specific computational and experimental results.

IR Frequencies: Similarly, the vibrational frequencies in the infrared (IR) spectrum can be calculated. These calculations can help to assign the absorption bands observed in an experimental IR spectrum to specific vibrational modes of the molecule, such as the characteristic stretching frequencies of the nitro, methoxy, and chloro functional groups.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into the energetic and structural changes that occur as reactants are converted into products.

Transition state theory is a cornerstone of understanding reaction rates. Computational methods can be used to locate the transition state structure, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which is a key factor in its rate.

For this compound, several reactions are of interest for computational modeling:

Nucleophilic Aromatic Substitution: The chlorine atom at the 2-position is susceptible to nucleophilic attack. Computational studies can model the reaction pathway of this substitution, for example, with an amine or an alkoxide. This would involve calculating the structures and energies of the reactants, the Meisenheimer intermediate, the transition state, and the products.

Reduction of the Nitro Group: The nitro group can be reduced to an amino group. Computational modeling can elucidate the stepwise mechanism of this reduction, identifying key intermediates and transition states involved in the process.

By mapping out the potential energy surface for these reactions, computational chemistry provides a detailed picture of the reaction mechanism, helping to explain the observed reactivity and regioselectivity.